molecular formula C10H7BrClF3O B595364 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one CAS No. 1228788-14-4

1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one

Cat. No. B595364
CAS RN: 1228788-14-4
M. Wt: 315.514
InChI Key: FMDTWPZGPMFUQO-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one, also known as BTF, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BTF is a ketone derivative that is used as a starting material for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one is not fully understood. However, studies have shown that 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and physiological effects:
1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one has been found to have a low toxicity profile and does not exhibit any significant biochemical or physiological effects in vivo. However, studies have shown that 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one can cause skin irritation and eye damage upon contact.

Advantages and Limitations for Lab Experiments

1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one is a versatile compound that can be used as a starting material for the synthesis of other compounds. It is also readily available and relatively inexpensive. However, 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one has limited solubility in water and other polar solvents, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for the research on 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one. One possible direction is the development of novel anticancer agents based on the structure of 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one. Another direction is the synthesis of new fluorescent dyes and polymers using 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one as a building block. Additionally, the environmental applications of 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one, such as its use as a catalyst for the degradation of organic pollutants, warrant further investigation.

Scientific Research Applications

1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. 1-(2-Bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one has been found to exhibit antimicrobial, antifungal, and anticancer activities. It has also been used in the synthesis of fluorescent dyes and as a building block for the preparation of polymers.

properties

IUPAC Name

1-(2-bromo-5-chlorophenyl)-4,4,4-trifluorobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClF3O/c11-8-2-1-6(12)5-7(8)9(16)3-4-10(13,14)15/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDTWPZGPMFUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A THF solution of sodium bis(trimethylsilyl)amide (1.0M, 194 mL, 194 mmol) was added dropwise to a −78° C. THF (400 mL) solution containing methyl 2-bromo-5-chlorobenzoate (16.10 g, 64.5 mmol) and 4,4,4-trifluorobutyric acid (9.17 g, 64.5 mmol). After stirring for 15 minutes at −78° C. the solution was warmed to 0° C. and stirred for an additional 2 hours. The reaction was quenched with an excess of aqueous 1N HCl (ca 400 mL) and stirred overnight at room temperature. The solution was concentrated to remove the majority of the THF. The solution was then diluted with EtOAc and washed with 1N NaHCO3 (twice) and brine. The organic phase was then dried over anhydrous sodium sulfate, filtered and concentrated. The residue was purified by silica gel chromatography using a hexanes/EtOAc gradient to give the indicated compound (solid). 1H NMR (500 MHz, CDCl3): δ 7.58 (d, J=8.4 Hz, 1H); 7.41 (d, J=2.5 Hz, 1H); 7.33 (dd, J=8.5, 2.5 Hz, 1H); 3.22 (t, J=7.8 Hz, 2H); 2.68-2.56 (m, 2H).
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
9.17 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
194 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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